Fmoc-(Fmoc-Hmb)-Gly-OH

Description

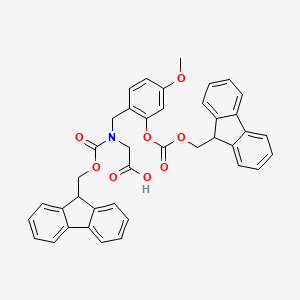

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33NO8/c1-46-26-19-18-25(37(20-26)49-40(45)48-24-36-33-16-8-4-12-29(33)30-13-5-9-17-34(30)36)21-41(22-38(42)43)39(44)47-23-35-31-14-6-2-10-27(31)28-11-3-7-15-32(28)35/h2-20,35-36H,21-24H2,1H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNVZXPLIIKRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Fmoc-(Fmoc-Hmb)-Gly-OH in Overcoming Peptide Synthesis Challenges

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the assembly of amino acids into a desired sequence can be fraught with challenges, particularly when dealing with "difficult sequences" prone to aggregation. One of the key tools in the synthetic chemist's arsenal to mitigate these issues is the use of backbone-protecting groups. Among these, Fmoc-(Fmoc-Hmb)-Gly-OH and its modern counterpart, 2,4-dimethoxybenzyl (Dmb) protected dipeptides, play a pivotal role in enhancing the efficiency and success of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the function, application, and quantitative impact of these critical reagents.

Core Concept: Combating Peptide Aggregation

During SPPS, growing peptide chains are tethered to a solid support. Certain sequences, especially those rich in hydrophobic residues, have a propensity to form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] This aggregation can physically block the N-terminus of the growing peptide chain, hindering the access of reagents for both the removal of the Fmoc protecting group (deprotection) and the coupling of the next amino acid.[1] The consequences are incomplete reactions, leading to deletion sequences and a final crude product of low purity that is difficult to purify.

This compound, introduced in the 1990s, addresses this problem by temporarily modifying the peptide backbone.[2] The 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the nitrogen atom of the glycine amide. This bulky group disrupts the hydrogen bonding network that is essential for the formation of stable secondary structures, thereby preventing aggregation and maintaining the solubility of the growing peptide chain.[2] The Hmb group is labile to acid and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[2]

A significant advancement in this area is the use of 2,4-dimethoxybenzyl (Dmb) protected amino acids, often incorporated as dipeptides like Fmoc-Ala-(Dmb)Gly-OH.[3] The Dmb group functions similarly to the Hmb group in disrupting aggregation. However, it circumvents a key side reaction associated with Hmb-amino acids, namely the formation of a cyclic lactone during the coupling step, which can reduce the yield of the desired peptide.[2] Furthermore, incorporating Dmb as a pre-formed dipeptide avoids the often difficult and inefficient coupling of an amino acid to the sterically hindered secondary amine of a Dmb-protected residue.[4]

Quantitative Impact of Backbone Protection

The use of Hmb and Dmb backbone protection has a demonstrably positive impact on the synthesis of difficult peptides, leading to higher crude purity and reduced side reactions. The following tables summarize the quantitative benefits observed in representative examples.

Table 1: Impact of Dmb-Dipeptide on the Purity of a "Difficult" Peptide Sequence

| Synthesis Strategy | Crude Purity (%) |

| Standard Fmoc-SPPS | 50-70 |

| Fmoc-SPPS with Dmb-Dipeptide | >70 |

Data compiled from studies on various "difficult" sequences where Dmb-dipeptides led to significantly improved purities.[5]

Table 2: Prevention of Aspartimide Formation using a Dmb-Protected Dipeptide

| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |

| Standard Fmoc-SPPS (Asp-Gly sequence) | 60-70 | 20-30 |

| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >95 | <2 |

The Asp-Gly sequence is particularly prone to aspartimide formation, a side reaction that leads to hard-to-separate impurities. The Dmb group on the glycine nitrogen effectively blocks this side reaction.[5]

Experimental Protocols

The successful incorporation of backbone-protected dipeptides requires specific considerations in the standard SPPS workflow. The following is a detailed protocol for the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Aaa-(Dmb)Gly-OH (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Activation of Dmb-Dipeptide: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the resin in the reaction vessel. Agitate the mixture for 2-4 hours at room temperature. The acylation of the secondary amine can be slower, hence the extended coupling time.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.

-

Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids.

Final Cleavage: The Dmb group is acid-labile and will be cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.[6]

Visualizing the Process

To better understand the concepts described, the following diagrams illustrate the mechanism of aggregation and the workflow of SPPS with backbone protection.

References

The Guardian of the Chain: A Technical Guide to Hmb Protection in Preventing Peptide Aggregation

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug development and proteomics research. Inter- and intra-chain hydrogen bonding can lead to the formation of secondary structures, primarily β-sheets, which drive aggregation and render the nascent peptide chain insoluble and unreactive. The use of backbone-protecting groups is a key strategy to mitigate this issue. Among these, the 2-hydroxy-4-methoxybenzyl (Hmb) group stands out as a powerful tool. This technical guide provides an in-depth exploration of the mechanism of Hmb protection, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate its core functions.

The Core Mechanism: Steric Hindrance and Hydrogen Bond Disruption

The primary cause of aggregation during solid-phase peptide synthesis (SPPS) is the formation of hydrogen-bonded interchain associations. The Hmb group, a backbone-protecting group, is strategically introduced to temporarily shield the amide nitrogen of an amino acid residue. This substitution of the amide proton with the bulky Hmb group physically prevents the formation of hydrogen bonds that are crucial for the assembly of β-sheets, the precursors to aggregation. This disruption of secondary structure formation keeps the peptide chain solvated and accessible for subsequent coupling and deprotection steps, significantly improving the efficiency of synthesizing "difficult sequences," such as hydrophobic peptides and amyloid β-peptides.

The effects of Hmb protection can be long-range, with a single incorporation often preventing the onset of aggregation for as many as six subsequent residues. For maximal efficacy, Hmb-protected residues should be incorporated at the beginning of or within a hydrophobic sequence and ideally be positioned at least six residues away from other structure-disrupting elements like proline or pseudoproline.

Quantitative Analysis of Hmb Protection

While the qualitative benefits of Hmb are well-documented, quantitative data underscores its significant impact on peptide synthesis outcomes. The inclusion of an Hmb-protected amino acid can lead to substantial improvements in both the crude yield and purity of the final peptide product, particularly for sequences that are otherwise challenging to synthesize.

| "Difficult" Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) |

| ACP(65-74) | Standard Fmoc SPPS | Low (incomplete coupling) | <10% |

| ACP(65-74) | Hmb at Ala68 | Significantly Improved | >70% |

| Influenza Hemagglutinin Fragment | Standard Automated SPPS | Low | Poor (multiple deletions) |

| Influenza Hemagglutinin Fragment | Automated SPPS with Hmsb at Ala9 | Greatly Improved | High (single major product) |

Table 1: Comparative synthesis data for difficult peptide sequences with and without Hmb (or its analogue Hmsb) protection. Data compiled from qualitative descriptions and representative chromatograms in the literature.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hmb-Amino Acids

This protocol outlines the manual incorporation of an Fmoc-Hmb-protected amino acid into a peptide chain during standard Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid loaded resin

-

Fmoc-(Hmb)amino acid

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Hmb-Amino Acid Coupling:

-

Dissolve the Fmoc-(Hmb)amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Coupling of the Subsequent Amino Acid (O- to N-Acyl Transfer):

-

Coupling the next amino acid onto the Hmb-protected secondary amine can be sluggish. The mechanism proceeds through an initial O-acylation of the Hmb's hydroxyl group, followed by an intramolecular O- to N-acyl transfer to form the peptide bond.

-

For this step, using pre-formed symmetrical anhydrides or coupling reagents like PyBroP® or HATU is recommended to facilitate the reaction. Allow for a longer coupling time or perform a double coupling.

-

-

Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids.

-

Cleavage and Hmb Deprotection: After synthesis is complete, treat the resin with a TFA cleavage cocktail. The Hmb group is labile to acid and will be cleaved simultaneously with the side-chain protecting groups and the cleavage of the peptide from the resin. We recommend the addition of approximately 2% triisopropylsilane (TIS) to the cleavage mixture.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase HPLC.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This assay is used to monitor the formation of β-sheet-rich structures, such as amyloid fibrils, in real-time.

Materials:

-

Purified peptide (with and without prior Hmb protection during synthesis)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Peptide Solutions: Dissolve the lyophilized peptides (synthesized with and without Hmb) in an appropriate solvent (e.g., HFIP) to ensure a monomeric state, then remove the solvent under a stream of nitrogen. Resuspend the peptide in the assay buffer to the desired final concentration (e.g., 10-25 µM).

-

Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.

-

Assay Setup: In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation. Compare the lag time and the maximum fluorescence intensity between the peptide synthesized with and without Hmb protection. A longer lag time and lower fluorescence signal for the Hmb-synthesized peptide would indicate a reduced propensity for aggregation.

Atomic Force Microscopy (AFM) for Visualizing Peptide Aggregates

AFM provides high-resolution imaging of the morphology of peptide aggregates.

Materials:

-

Peptide solutions from the ThT assay at various time points

-

Freshly cleaved mica substrate

-

Deionized water

-

Atomic Force Microscope

Procedure:

-

Sample Preparation: Take aliquots of the peptide solutions (with and without Hmb) from the aggregation assay at different time points (e.g., during the lag phase, exponential phase, and plateau phase).

-

Mica Deposition: Deposit a small volume (e.g., 10-20 µL) of the peptide solution onto a freshly cleaved mica surface. Allow the peptide to adsorb for 5-10 minutes.

-

Washing: Gently rinse the mica surface with deionized water to remove unadsorbed peptide and salts.

-

Drying: Dry the sample under a gentle stream of nitrogen gas.

-

AFM Imaging: Image the mica surface using the AFM in tapping mode.

-

Image Analysis: Analyze the images to determine the morphology and size of the aggregates. Compare the images from peptides synthesized with and without Hmb protection. The absence or significant reduction of fibrillar structures in the Hmb-synthesized peptide samples would visually confirm its anti-aggregation effect.

Signaling Pathways and Logical Relationships

The mechanism of Hmb protection is a direct chemical and physical intervention in the process of peptide self-assembly during synthesis. It does not directly involve intracellular signaling pathways in the context of preventing aggregation during chemical synthesis. The logical relationship is a straightforward cause-and-effect: the introduction of a bulky, non-hydrogen bonding group on the peptide backbone disrupts the formation of intermolecular hydrogen bonds, which in turn prevents the formation of β-sheet secondary structures, thus inhibiting aggregation and maintaining the solubility and reactivity of the peptide chain.

Conclusion

The 2-hydroxy-4-methoxybenzyl (Hmb) protecting group is a highly effective tool for overcoming the challenges of peptide aggregation during solid-phase synthesis. Its mechanism, based on the steric disruption of backbone hydrogen bonding, significantly enhances the solubility and reactivity of growing peptide chains. This leads to marked improvements in the yield and purity of "difficult" sequences. The strategic application of Hmb, guided by the principles and protocols outlined in this guide, empowers researchers to successfully synthesize complex peptides that are crucial for advancements in therapeutics and biomedical research.

An In-Depth Technical Guide to Fmoc-(Fmoc-Hmb)-Gly-OH: Structure, Application, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-Fmoc-N-α-(2-(Fmoc-oxy)-4-methoxybenzyl)glycine, commonly referred to as Fmoc-(Fmoc-Hmb)-Gly-OH. This specialized amino acid derivative is a critical tool in solid-phase peptide synthesis (SPPS), particularly in the assembly of "difficult" peptide sequences prone to aggregation. This document outlines its chemical structure, physicochemical properties, and the mechanism by which it mitigates aggregation, along with detailed protocols for its application.

Core Concepts: The Challenge of Peptide Aggregation

During solid-phase peptide synthesis, the growing peptide chain can fold into secondary structures, leading to interchain hydrogen bonding. This aggregation can hinder solvent and reagent access to the reaction sites, resulting in incomplete reactions and the formation of deletion sequences, ultimately leading to low yields and challenging purifications. The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, is a key strategy to overcome these issues.

Structure and Properties of this compound

This compound is a glycine derivative where the backbone amide nitrogen is protected by an Hmb group, which is itself protected by an Fmoc group. This double protection strategy facilitates its use in standard Fmoc-based SPPS protocols.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value |

| Synonyms | N-α-Fmoc-N-α-(2-(Fmoc-oxy)-4-methoxybenzyl)glycine |

| CAS Number | 148515-84-8[1] |

| Molecular Formula | C₄₀H₃₃NO₈[1] |

| Molecular Weight | 655.69 g/mol [1] |

| Appearance | White to slight yellow to beige powder[1] |

| Purity | ≥98% (TLC), ≥98.0% (HPLC)[1] |

| Storage Temperature | 2-8°C[1] |

Mechanism of Action: Preventing Peptide Aggregation

The Hmb group on the glycine nitrogen atom introduces a tertiary amide bond into the peptide backbone. This modification effectively disrupts the hydrogen bonding between peptide chains, which is the primary cause of aggregation during SPPS. By preventing the formation of β-sheet structures, the growing peptide remains more solvated and accessible to reagents, leading to higher coupling efficiencies and purer final products.[2]

Caption: Logical workflow comparing standard SPPS with Hmb-protected SPPS.

Experimental Protocols

Protocol: Incorporation of this compound in SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of this compound:

-

Dissolve this compound (1.5-3 equivalents relative to resin loading), HBTU (1.5-3 eq.), and HOBt (1.5-3 eq.) in DMF.

-

Add DIPEA (3-6 eq.) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles for the subsequent amino acids in the sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 2.

-

Cleavage and Deprotection:

-

Wash the deprotected peptide-resin with DCM (3x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Concluding Remarks

This compound is an invaluable reagent for overcoming the synthetic challenges posed by peptide aggregation. Its ability to disrupt interchain hydrogen bonding by introducing a tertiary amide into the peptide backbone leads to significant improvements in peptide purity and yield. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this powerful tool in the synthesis of complex and "difficult" peptides.

References

The Strategic Application of Hmb-Protected Amino Acids in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, the synthesis of complex peptides and proteins is a cornerstone. However, the inherent challenges of solid-phase peptide synthesis (SPPS), particularly the issue of peptide chain aggregation, can severely hinder the efficiency and success of producing "difficult" sequences. This technical guide provides an in-depth exploration of 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids as a powerful tool to overcome these challenges, enabling the synthesis of previously intractable peptides.

The Challenge of Peptide Aggregation in SPPS

During SPPS, the growing peptide chain, anchored to a solid support, can fold into secondary structures, primarily β-sheets. These structures can then associate with each other, leading to aggregation. This aggregation physically obstructs reactive sites, leading to incomplete coupling and deprotection steps. The consequences are significant: lower yields, difficult purification, and, in some cases, complete synthesis failure. This is particularly prevalent in sequences rich in hydrophobic residues.

Hmb-Protected Amino Acids: A Solution to Aggregation

Hmb-protected amino acids are derivatives where the backbone amide nitrogen is temporarily protected with a 2-hydroxy-4-methoxybenzyl group. This modification effectively disrupts the hydrogen bonding network responsible for the formation of β-sheets, thereby preventing aggregation.[1][2] The Hmb group is strategically introduced at specific residues within a difficult sequence and is cleaved under standard final cleavage conditions, typically with trifluoroacetic acid (TFA), yielding the native peptide.[3][4]

Mechanism of Action

The primary function of the Hmb group is to act as a bulky substituent on the amide nitrogen, sterically hindering the formation of inter- and intra-chain hydrogen bonds that are essential for β-sheet formation.[1] This keeps the peptide chains solvated and accessible for subsequent coupling and deprotection reactions.

A key feature of Hmb-protected amino acids is the hydroxyl group at the 2-position of the benzyl ring. This hydroxyl group facilitates the coupling of the subsequent amino acid via an O- to N-acyl shift mechanism. The incoming activated amino acid first forms an ester with the hydroxyl group, which then undergoes an intramolecular rearrangement to form the desired peptide bond.[3][4] This mechanism helps to overcome the steric hindrance of coupling to a secondary amine.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating "Difficult" Sequences: A Technical Guide to the Solubility of Fmoc-(Fmoc-Hmb)-Gly-OH in SPPS Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Role of Hmb Protection

The Hmb group is a backbone-protecting group designed to temporarily mask the amide nitrogen of an amino acid.[1] This masking disrupts the interchain hydrogen bonding that is a primary driver of peptide aggregation during SPPS.[2][3] By preventing the formation of secondary structures like β-sheets on the resin, the growing peptide chain remains more solvated and accessible for subsequent coupling and deprotection steps.[2] The Fmoc-(Fmoc-Hmb)-Gly-OH dipeptide is particularly useful as the Hmb group is introduced on the glycine residue, which can then be incorporated into a peptide sequence at strategic locations to break up problematic regions.[1]

Physicochemical Properties

This compound is a white to off-white powder. Its structure incorporates two Fmoc (9-fluorenylmethoxycarbonyl) groups, one protecting the N-terminus and the other protecting the hydroxyl group of the Hmb moiety. The Hmb group itself is attached to the backbone nitrogen of the glycine residue.

| Property | Value |

| Molecular Formula | C40H33NO8 |

| Molecular Weight | 655.69 g/mol |

| Appearance | White to off-white powder |

| Storage | 2-8°C |

Solubility Profile

Quantitative solubility data for this compound in common SPPS solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of Fmoc-protected amino acids and dipeptides, a qualitative assessment can be made.

Qualitative Solubility:

| Solvent | Expected Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | High | DMF is a polar aprotic solvent that is the most commonly used solvent in SPPS and is known to effectively dissolve a wide range of Fmoc-amino acids and protected peptides.[4] |

| N-Methyl-2-pyrrolidone (NMP) | High | NMP is another polar aprotic solvent widely used in SPPS with similar or sometimes superior solvating properties to DMF for complex peptides.[4] |

| Dichloromethane (DCM) | Moderate to Low | While used in SPPS, DCM is less polar than DMF and NMP and may exhibit lower solvating power for this relatively large and polar dipeptide derivative.[4] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent and is expected to readily dissolve this compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, empirical determination is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various SPPS solvents.

Materials:

-

This compound

-

High-purity SPPS solvents (DMF, NMP, DCM, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of labeled vials.

-

Add a known volume (e.g., 1.0 mL) of the desired SPPS solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Sample Clarification:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator until the solute is completely dry.

-

Weigh the vial containing the dried solute to determine the mass of the dissolved compound.

-

Calculate the solubility in mg/mL.

-

-

Sample Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Carefully withdraw a known volume of the clear supernatant from the equilibrated sample.

-

Dilute the supernatant with a known factor to fall within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Strategic Application in SPPS

The use of this compound is a strategic decision in the design of a peptide synthesis campaign. It is typically employed to interrupt sequences that are known or predicted to be difficult to synthesize due to aggregation.

Caption: Strategic workflow for incorporating this compound in SPPS.

The decision to use this dipeptide is made during the planning phase of the synthesis. Once a potentially difficult sequence is identified, the this compound is inserted at a strategic point, often just before or within the problematic region. This disrupts the potential for aggregation and facilitates a more efficient synthesis, ultimately leading to a higher purity crude product.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described above for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Chemical Properties and Stability of Fmoc-(Fmoc-Hmb)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and application of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-glycine, hereafter referred to as Fmoc-(Fmoc-Hmb)-Gly-OH. This specialized amino acid derivative is a critical tool in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation.

Core Chemical Properties

This compound is a highly modified glycine residue designed to act as a "backbone-protecting group." This protection temporarily masks an amide nitrogen within the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to on-resin aggregation and poor synthesis outcomes in so-called "difficult sequences."

| Property | Data |

| Chemical Name | N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-glycine |

| Synonyms | Fmoc-(FmocHmb)Gly-OH |

| CAS Number | 148515-84-8 |

| Molecular Formula | C₄₀H₃₃NO₈ |

| Molecular Weight | 655.69 g/mol |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥98% (HPLC) |

| Storage | 2-8°C |

Stability Profile

The stability of this compound is a critical aspect of its function, with a dual-protection scheme that is stable to certain conditions while being labile under others.

-

Stability to Piperidine: The Fmoc group protecting the α-amine is readily cleaved by standard piperidine solutions (typically 20% in DMF) used in Fmoc-SPPS for N-terminal deprotection. However, the Hmb (2-hydroxy-4-methoxybenzyl) group on the backbone amide nitrogen and the second Fmoc group on the Hmb's hydroxyl moiety are stable to these basic conditions. This orthogonality is fundamental to its use in iterative peptide synthesis.

-

Acid Lability: The Hmb protecting group is designed to be cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin. Standard cleavage cocktails containing trifluoroacetic acid (TFA) are sufficient to remove the Hmb group and regenerate the native peptide backbone.[1] It is recommended to include scavengers such as triisopropylsilane (TIS) in the cleavage mixture to prevent side reactions with the cleaved Hmb cation.[1]

-

Stability During Coupling (Lactonization): A known instability of Hmb-protected amino acids is the potential for intramolecular cyclization during the activation step of coupling, leading to the formation of a lactone byproduct. This side reaction reduces the amount of the desired peptide.[2] The presence of a second Fmoc group on the hydroxyl function of the Hmb in this compound is specifically designed to prevent this lactonization, thereby enhancing the stability and efficiency of the coupling reaction.

Experimental Protocols

Incorporation of this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, PyBOP®)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)

Procedure:

-

Pre-activation: In a separate vessel, dissolve this compound (5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 5 equivalents) in a minimum volume of DMF or NMP.[1]

-

Activation: Add DIPEA (10 equivalents) to the solution from step 1 and mix thoroughly.[1]

-

Coupling: Immediately add the activated amino acid solution to the vessel containing the swollen, Fmoc-deprotected peptide-resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.[1] Longer coupling times or double coupling may be necessary for particularly hindered sequences.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) or TNBS test. A negative result indicates the absence of free primary amines and a complete reaction.[1]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Hmb backbone protecting group and other acid-labile side-chain protecting groups.

Materials:

-

Peptidyl-resin containing the Hmb-protected sequence

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin in a reaction vessel. A typical ratio is 10-20 mL of cocktail per gram of resin.

-

Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Logical and Experimental Workflows

Workflow for Incorporating this compound into a Peptide Sequence

Caption: Workflow for the coupling of this compound in SPPS.

Mechanism of Hmb Group in Preventing Aggregation and its Subsequent Removal

Caption: Role of the Hmb group in preventing aggregation and its removal.

References

Methodological & Application

Application Notes and Protocol for the Incorporation of Fmoc-(Fmoc-Hmb)-Gly-OH in Manual Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, the synthesis of certain sequences, particularly those prone to aggregation, presents significant challenges, leading to poor yields and purity. Aggregation of the growing peptide chain on the solid support can hinder reagent accessibility, resulting in incomplete deprotection and coupling reactions.

The 2-hydroxy-4-methoxybenzyl (Hmb) protecting group offers a strategic solution to this problem. When incorporated into the peptide backbone, the Hmb group disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][2] The use of the pre-formed dipeptide building block, Fmoc-(Fmoc-Hmb)-Gly-OH, is particularly advantageous for incorporating a glycine residue at a strategic position within a "difficult" sequence. The Hmb moiety is stable to the basic conditions used for Fmoc deprotection but is readily removed during the final acidolytic cleavage of the peptide from the resin.[2][3]

These application notes provide a detailed protocol for the manual incorporation of this compound in Fmoc-based SPPS.

Data Presentation

The following tables summarize the recommended quantitative parameters for the successful incorporation of this compound. These values are based on best practices for manual SPPS and may require optimization depending on the specific peptide sequence and resin.

Table 1: Reagents for this compound Incorporation Cycle

| Reagent | Function | Molar Excess (relative to resin loading) | Concentration/Purity |

| This compound | Building Block | 2 - 4 equivalents | >98% |

| Coupling Reagent (e.g., HATU, HBTU) | Activation of Carboxyl Group | 1.9 - 3.9 equivalents | >98% |

| Base (e.g., DIPEA/DIEA) | Activation/Neutralization | 4 - 8 equivalents | Reagent Grade |

| Fmoc Deprotection Solution (Piperidine in DMF) | Removal of Fmoc Group | - | 20% (v/v) |

| Solvents (DMF, DCM) | Reaction and Washing | - | Peptide Synthesis Grade |

| Capping Solution (e.g., Acetic Anhydride/DIPEA in DMF) | Termination of Unreacted Chains | 10 equivalents of each | Reagent Grade |

Table 2: Key Experimental Parameters for Manual SPPS Cycle

| Step | Parameter | Value/Range | Notes |

| Resin Swelling | Time | 30 - 60 minutes | In DMF. |

| Fmoc Deprotection | Treatment 1 | 1 - 5 minutes | With 20% piperidine in DMF. |

| Treatment 2 | 15 - 20 minutes | With fresh 20% piperidine in DMF. | |

| Washing after Deprotection | Solvent and Repeats | DMF (5x), DCM (3x) | Thorough washing is critical to remove piperidine. |

| Coupling | Pre-activation Time | 1 - 5 minutes | For coupling reagent with this compound and base. |

| Coupling Time | 2 - 4 hours | Can be extended to overnight for difficult couplings. Reaction completion should be monitored. | |

| Washing after Coupling | Solvent and Repeats | DMF (5x), DCM (3x) | To remove excess reagents and byproducts. |

| Capping (Optional) | Time | 15 - 30 minutes | To block unreacted amino groups. |

| Final Cleavage | Reagent | TFA-based cocktail | e.g., TFA/TIS/H2O (95:2.5:2.5). The Hmb group is removed during this step. |

| Time | 2 - 4 hours | At room temperature. |

Experimental Protocols

This section provides a step-by-step protocol for a single cycle of incorporating this compound into a growing peptide chain on a solid support using manual SPPS.

Materials

-

Fmoc-protected amino-resin (e.g., Rink Amide, Wang)

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Acetic Anhydride

-

Kaiser test kit

-

SPPS reaction vessel

-

Shaker or vortexer

Protocol 1: Manual SPPS Cycle for this compound Incorporation

-

Resin Preparation:

-

Place the desired amount of Fmoc-protected amino-resin in the SPPS reaction vessel.

-

Swell the resin in DMF for 30-60 minutes with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin. Agitate for 1-5 minutes.

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2-4 eq.) and the coupling reagent (e.g., HATU, 1.9-3.9 eq.) in DMF.

-

Add DIPEA (4-8 eq.) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Prepare a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).

-

The resin is now ready for the deprotection of the newly incorporated Fmoc group and the coupling of the subsequent amino acid. Note that the coupling of the next amino acid onto the Hmb-modified glycine can be sterically hindered and may require longer coupling times or more potent coupling reagents.

Protocol 2: Final Cleavage and Deprotection

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, step 2.

-

Resin Washing and Drying:

-

Wash the peptide-resin extensively with DMF, followed by DCM.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage and Hmb Group Removal:

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Hmb group.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

-

Mandatory Visualization

Caption: Workflow for the incorporation of this compound in manual SPPS.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-(Fmoc-Hmb)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Fmoc-N-α-(2-(Fmoc-oxy)-4-methoxybenzyl)-glycine, abbreviated as Fmoc-(Fmoc-Hmb)-Gly-OH, in automated solid-phase peptide synthesis (SPPS). The utilization of this specialized amino acid derivative is a key strategy for overcoming common challenges encountered during the synthesis of "difficult" peptide sequences, such as aggregation and aspartimide formation. This document outlines the principles of Hmb backbone protection, provides detailed protocols for automated synthesizers, and presents data on the improvements in peptide purity and yield.

Introduction to Hmb Backbone Protection

During Fmoc-based SPPS, the stepwise elongation of the peptide chain can lead to the formation of stable secondary structures, particularly β-sheets, which promote inter-chain aggregation. This aggregation can hinder reagent accessibility to the reactive sites on the resin-bound peptide, resulting in incomplete reactions and the formation of deletion sequences. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone-protecting group that temporarily replaces an amide proton, thereby disrupting the hydrogen bonding network responsible for aggregation.[1]

This compound is particularly useful for introducing a glycine residue that is C-terminal to an aspartic acid, a sequence known to be highly susceptible to aspartimide formation under the basic conditions of Fmoc deprotection.[2] The Hmb group is labile to the final trifluoroacetic acid (TFA) cleavage cocktail, regenerating the native peptide backbone.

Advantages of Using this compound

The incorporation of this compound into a peptide sequence offers several advantages:

-

Prevention of Peptide Aggregation: By disrupting secondary structure formation, Hmb protection improves the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps.[3]

-

Inhibition of Aspartimide Formation: Its use is a highly effective strategy to prevent the formation of aspartimide-related by-products in sequences containing Asp-Gly motifs.[2]

-

Improved Yield and Purity: By mitigating aggregation and side reactions, the use of this compound can significantly enhance the yield and purity of the crude peptide product, simplifying subsequent purification steps.[4]

Quantitative Data Summary

The following table summarizes the expected improvements in peptide synthesis when using this compound compared to standard Fmoc-Gly-OH for a known difficult sequence. The data is illustrative and based on typical results reported in the literature for backbone-protected amino acids.

| Performance Metric | Standard Fmoc-Gly-OH | This compound | Key Considerations |

| Crude Peptide Purity (%) | Often <50% for difficult sequences | Typically >70% | Purity assessed by RP-HPLC analysis of the crude product. |

| Isolated Yield (%) | Variable, can be very low (<10%) | Significantly improved | Yield is calculated after purification and is sequence-dependent. |

| Presence of Deletion Sequences | Common due to incomplete coupling | Significantly reduced | Backbone protection enhances reagent accessibility. |

| Aspartimide-Related Impurities | High for Asp-Gly sequences | Effectively eliminated | The Hmb group sterically hinders the cyclization reaction. |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in an automated peptide synthesizer. These protocols are based on standard Fmoc/tBu chemistry and can be adapted for various automated platforms.

Protocol 1: General Automated Synthesis Cycle for this compound Incorporation

This protocol outlines a typical cycle for coupling this compound on a 0.1 mmol scale.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid of the target peptide.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel of the automated synthesizer.

2. Standard Fmoc-Amino Acid Couplings (Prior to this compound):

-

Program the synthesizer to perform standard Fmoc-amino acid coupling cycles. A typical cycle includes:

-

Fmoc Deprotection: Treatment with 20% piperidine in DMF (e.g., 2 x 10 minutes).

-

Washing: Thorough washing with DMF.

-

Coupling: Addition of a solution of the Fmoc-amino acid (5 equivalents), a coupling reagent such as HCTU (4.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (10 equivalents) in DMF. Couple for a standard duration (e.g., 30-60 minutes).[5]

-

Washing: Thorough washing with DMF.

-

3. This compound Coupling Cycle:

-

Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide.

-

Washing: Thoroughly wash the resin with DMF.

-

Activation and Coupling of this compound:

-

Prepare a solution of this compound (2-3 equivalents), a coupling reagent such as HCTU or HATU (2-3 equivalents), and DIEA (4-6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes before adding it to the reaction vessel.

-

Program the synthesizer for an extended coupling time of 2-4 hours to ensure complete acylation of the secondary amine.[6]

-

-

Washing: Wash the resin thoroughly with DMF.

4. Coupling of the Subsequent Amino Acid:

-

Following the incorporation of this compound, the subsequent amino acid coupling may also require extended coupling times or a more potent coupling reagent due to the steric hindrance of the Hmb group. Consider a double coupling cycle for the next residue.

5. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

-

Dry the resin under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Hmb and other side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide by centrifugation and lyophilization.

Visualization of the Automated Synthesis Workflow

The following diagrams illustrate the key workflows in automated solid-phase synthesis incorporating this compound.

References

- 1. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Amyloid Beta Peptide (1-42) utilizing Fmoc-(Fmoc-Hmb)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amyloid beta (Aβ) peptides, particularly the highly aggregation-prone Aβ(1-42), presents significant challenges in solid-phase peptide synthesis (SPPS). The hydrophobic nature of the Aβ sequence leads to on-resin aggregation, resulting in incomplete deprotection and coupling steps, which in turn leads to low yields and purity of the final product. To overcome these obstacles, various strategies have been developed, including the use of backbone-protecting groups. This application note details the use of Nα-Fmoc-Nα-(2-hydroxy-4-methoxybenzyl)glycine (Fmoc-(Fmoc-Hmb)-Gly-OH) to disrupt on-resin aggregation during the Fmoc-SPPS of human Aβ(1-42), thereby improving synthesis efficiency and the quality of the crude peptide.

The 2-hydroxy-4-methoxybenzyl (Hmb) group temporarily protects the amide nitrogen, preventing the formation of interchain hydrogen bonds that are the primary cause of aggregation.[1] This protection is stable to the piperidine used for Fmoc removal but is cleaved under the final trifluoroacetic acid (TFA) cleavage conditions. The strategic incorporation of an Hmb-protected glycine residue can significantly enhance the synthesis of "difficult" sequences like Aβ(1-42).

Data Presentation

The incorporation of aggregation-disrupting elements, such as Hmb backbone protection, has been demonstrated to significantly improve the outcomes of challenging peptide syntheses. The following table summarizes a comparative analysis of crude peptide purity and yield for a difficult peptide sequence synthesized with and without Hmb protection.

| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Crude Yield (%) | Reference |

| PrP(106-126) | Standard Fmoc SPPS | Low (not specified) | < 5 | [2] |

| PrP(106-126) | Fmoc SPPS with (Hmb)Gly at positions 114 and 119 | Improved (not specified) | 7.3 | [2] |

| Acyl Carrier Protein (65-74) | Conventional Fmoc SPPS | Incomplete final coupling (10-15% deletion) | Lower | [2] |

| Acyl Carrier Protein (65-74) | Hmb backbone protection at Ala68 | Quantitative coupling | Higher | [2] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Aβ(1-42) using this compound

This protocol outlines the manual or automated Fmoc-SPPS of human Aβ(1-42) on a Rink Amide resin. The sequence of Aβ(1-42) is: DAEFRHDSGY10EVHHQKLVFF20AEDVGSNKGA30IIGLMVGGVV40IA

The this compound will be incorporated at position Gly38.

Materials:

-

Rink Amide resin (e.g., Rink Amide AM resin)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Activating base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / H₂O (95:2.5:2.5, v/v/v)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 12 minutes.[3]

-

Wash the resin thoroughly with DMF (6 times).

-

-

Amino Acid Coupling (for standard residues):

-

In a separate vessel, pre-activate the Fmoc-amino acid (5 equivalents relative to resin loading) with HBTU (5 equivalents) and DIPEA (10 equivalents) in DMF for 5-10 minutes.[3]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 40 minutes.[3]

-

Wash the resin with DMF (4 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

-

-

Incorporation of this compound at Gly38:

-

Following the deprotection of Val39, proceed with the coupling of this compound.

-

Note: The initial Fmoc group on the Hmb moiety is removed during the subsequent deprotection cycle.

-

Use a standard coupling protocol as described in step 3. Due to the bulky nature of the Hmb group, an extended coupling time (e.g., 2 hours) or a double coupling may be beneficial.

-

-

Coupling of the Amino Acid following the Hmb-protected Glycine (Gly37):

-

Acylation of the Hmb-protected secondary amine can be slower than for a primary amine.

-

For the coupling of Fmoc-Gly-OH at position 37, the use of a more potent coupling reagent like HATU or pre-formed Fmoc-amino acid fluorides is recommended.[4] Alternatively, a standard HBTU coupling with an extended reaction time (e.g., 2-4 hours) can be employed.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for the remaining amino acids in the sequence.

-

-

Final Deprotection:

-

After coupling the final amino acid (Asp), perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Post-Synthesis Handling of Aβ(1-42)

To ensure consistent experimental results, it is crucial to handle the purified Aβ(1-42) peptide in a manner that minimizes pre-aggregation.

Procedure:

-

Monomerization:

-

Dissolve the lyophilized Aβ(1-42) peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mM.

-

Incubate for 1-2 hours at room temperature to break down any pre-existing aggregates.

-

-

Aliquoting and Storage:

-

Aliquot the HFIP/peptide solution into sterile microcentrifuge tubes.

-

Evaporate the HFIP using a speed vacuum or a gentle stream of nitrogen gas to form a thin peptide film.

-

Store the dry peptide films at -20°C or -80°C for long-term storage.

-

-

Reconstitution for Experiments:

-

Immediately before use, resuspend the dry peptide film in an appropriate solvent, such as anhydrous DMSO, to a concentration of 5 mM.

-

This stock solution can then be diluted into the desired experimental buffer.

-

Visualizations

Experimental Workflow for Aβ(1-42) Synthesis

References

Application Notes and Protocols for the Use of Fmoc-(Fmoc-Hmb)-Gly-OH in the Preparation of Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a prominent class of molecules in drug discovery, offering advantages over their linear counterparts, such as enhanced stability against proteolytic degradation, improved receptor affinity, and potentially better cell permeability. However, their chemical synthesis, particularly head-to-tail cyclization, is often challenging. Two major hurdles are the aggregation of the linear peptide precursor during solid-phase peptide synthesis (SPPS) and the low efficiency of the final macrocyclization step.

Fmoc-(Fmoc-Hmb)-Gly-OH is a specialized building block designed to mitigate these issues. The 2-hydroxy-4-methoxybenzyl (Hmb) group provides temporary backbone protection at the glycine nitrogen. This modification serves a dual purpose: it disrupts peptide aggregation during chain elongation and, critically, pre-organizes the peptide backbone into a conformation that is favorable for efficient cyclization. These application notes provide a detailed overview and protocols for leveraging this reagent in the synthesis of cyclic peptides.

Principle of Action: The Dual Role of Hmb Backbone Protection

The strategic advantage of incorporating an Hmb group on a glycine residue stems from its ability to influence the peptide's conformational dynamics.

-

Prevention of Aggregation: During SPPS, growing peptide chains can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures and aggregation.[1][2] This can result in poor solvation, incomplete reactions, and low yields of the desired linear peptide. The bulky Hmb group physically disrupts these hydrogen bonding networks, maintaining the solubility and reactivity of the resin-bound peptide.[3]

-

Promotion of Cyclization: The Hmb group forces the amide bond between the protected glycine and the preceding amino acid into a cis-conformation. This induced "kink" or turn brings the N- and C-termini of the linear peptide into close proximity.[3] This pre-organization significantly lowers the entropic barrier to the intramolecular cyclization reaction, thereby increasing the rate and yield of the desired cyclic monomer while suppressing the formation of intermolecular side products like dimers and oligomers.[3][4]

Application Notes

-

When to Use: The incorporation of an (Hmb)Gly residue is most beneficial for sequences known to be "difficult," particularly those rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe) or those prone to aggregation. It is also highly recommended for the synthesis of medium-sized rings (7-10 residues), where the conformational rigidity can make cyclization challenging.

-

Positional Considerations: For maximum effect, the (Hmb)Gly unit should be placed centrally within the linear sequence or near a known turn region. It should ideally be spaced at least 5-6 residues away from other turn-inducing residues like proline.[1]

-

Key Challenge - Coupling the Subsequent Residue: The primary drawback of using Hmb protection is the steric hindrance it creates. The coupling of the amino acid immediately following the (Hmb)Gly residue can be slow and incomplete.[1] To overcome this, stronger coupling reagents (e.g., HATU, PyAOP) and/or extended coupling times (2-4 hours) are often necessary for this specific step. Careful monitoring of the coupling reaction is essential.

-

On-Resin vs. Solution-Phase Cyclization: While both methods are possible, on-resin cyclization is strongly recommended. The "pseudo-dilution" effect of the resin matrix physically isolates peptide chains, further minimizing intermolecular side reactions.[5] This, combined with the pre-organizing effect of the Hmb group, creates a highly favorable environment for efficient intramolecular cyclization.

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization Using Side-Chain Anchoring

This protocol describes the synthesis of a cyclic peptide using this compound and an Fmoc-Asp(OAll)-OH residue as the resin anchor point.

A. Materials and Reagents:

-

Fmoc-Asp(OAll)-OH

-

This compound

-

Standard Fmoc-protected amino acids

-

2-Chlorotrityl chloride (2-CTC) resin

-

Coupling Reagents: HBTU, HATU, DIC/Oxyma

-

Bases: Diisopropylethylamine (DIPEA), Piperidine

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃)

-

Cyclization Reagents: HATU, PyBOP

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column, Acetonitrile (ACN), Water, TFA.

B. Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell 2-CTC resin in DCM for 30 minutes.

-

Dissolve Fmoc-Asp(OAll)-OH (1.5 eq.) and DIPEA (4.0 eq.) in DCM.

-

Add the amino acid solution to the swelled resin and agitate for 2-4 hours.

-

Cap any remaining active sites on the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Linear Peptide Synthesis (Fmoc-SPPS):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash with DMF (5x).

-

Standard Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes. Add to the resin and agitate for 45-60 minutes. Wash with DMF (3x). Repeat the deprotection/coupling cycle for each amino acid.

-

Coupling of this compound: Use the standard coupling protocol as described above.

-

Coupling of the Amino Acid after (Hmb)Gly: This is a critical step. Pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF. Add to the resin and allow to react for 2-4 hours . Monitor coupling completion via a Kaiser test. If incomplete, perform a second coupling.

-

Continue with standard SPPS until the linear sequence is complete. The final residue should remain Fmoc-protected.

-

-

Orthogonal Deprotection of Termini:

-

C-Terminal (Allyl) Deprotection: Swell the resin in DCM. Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15-20 eq.) in DCM.[6] Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen) for 30 minutes. Repeat this step once more. Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x).

-

N-Terminal (Fmoc) Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.1. Wash thoroughly with DMF (5x) and DCM (5x).

-

-

On-Resin Cyclization:

-

Swell the deprotected peptide-resin in DMF.

-

Add a solution of HATU (4 eq.) and DIPEA (8 eq.) in DMF.[5]

-

Agitate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.

-

-

Cleavage and Purification:

-

Once cyclization is complete, wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purify the cyclic peptide by preparative RP-HPLC using a water/ACN gradient with 0.1% TFA.[3][7]

-

Pool the pure fractions and lyophilize to obtain the final product.

-

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This method is an alternative if on-resin cyclization is not feasible. It requires high dilution to favor the intramolecular reaction.

-

Synthesize the Fully Protected Linear Peptide: Prepare the linear peptide on a hyper-acid sensitive resin (e.g., 2-CTC resin) using standard Fmoc-SPPS, incorporating this compound as described above. Leave all side-chain protecting groups and the N-terminal Fmoc group intact.

-

Cleave from Resin: Cleave the protected peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM) to keep side-chain protecting groups intact.[8]

-

Purify Linear Peptide: Purify the crude protected linear peptide by flash chromatography or RP-HPLC.

-

Deprotect Termini: Selectively remove the N-terminal Fmoc (20% piperidine/DMF) and C-terminal protecting groups (e.g., Allyl deprotection as in Protocol 1, Step 3.1) in solution.

-

High-Dilution Cyclization:

-

Prepare a reaction vessel with DMF containing HATU (1.2 eq.) and DIPEA (4 eq.). The total volume should be sufficient to achieve a final peptide concentration of 0.1-1 mM.[5]

-

Dissolve the linear peptide in a separate small volume of DMF.

-

Using a syringe pump, add the peptide solution to the reaction vessel dropwise over several hours at room temperature.[5]

-

Monitor the reaction by LC-MS.

-

-

Final Deprotection and Purification: Once cyclization is complete, remove the solvent. Treat the cyclic peptide with the standard cleavage cocktail (95% TFA) to remove all side-chain protecting groups. Purify the final product by RP-HPLC as described previously.

Data Presentation

Direct quantitative comparisons of cyclization yields for the same peptide with and without Hmb protection are not widely available in peer-reviewed literature.[6] The following tables present representative data based on qualitative reports and data from analogous difficult cyclizations to illustrate the expected outcomes.

Table 1: Representative Data for On-Resin Cyclization of a Difficult Heptapeptide

| Parameter | Standard Synthesis | Hmb-Assisted Synthesis |

| Linear Peptide Crude Purity | ~45% | >70% |

| Major Linear Impurities | Deletion sequences, Truncations | Minor truncations |

| Cyclization Crude Purity | 22-28%[9] | >60% (Expected) |

| Major Cyclization Byproducts | Unreacted Linear, Cyclic Dimer | Unreacted Linear |

| Notes | Significant aggregation observed during synthesis. | Improved solubility and handling. The Hmb group pre-organizes the peptide for more efficient cyclization. |

This table presents expected, illustrative data based on qualitative literature reports of improved purity and yield.[1][3]

Table 2: Comparison of Coupling Reagents for a Difficult Head-to-Tail Cyclization

| Coupling Reagent | Additive | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |

| HBTU | HOBt | 25 | 24 | 45 | 15 |

| PyBOP | - | 25 | 24 | 60 | 10 |

| HATU | HOAt | 25 | 12 | 70 | 5 |

| DIC/Oxyma | - | 50 | 4 | 75 | <5 |

Data adapted from a representative study on difficult cyclizations, highlighting the superior performance of modern coupling reagents like HATU and DIC/Oxyma, which are recommended for Hmb-containing peptides.[5]

Mandatory Visualizations

Conclusion

This compound is a powerful tool for overcoming common obstacles in the synthesis of cyclic peptides. By preventing aggregation during linear chain assembly and promoting a favorable conformation for macrocyclization, its use can lead to significantly improved yields and purities of the final cyclic product. While the steric hindrance presented by the Hmb group requires special consideration for the subsequent coupling step, the overall benefits often outweigh this challenge, making it an invaluable reagent for accessing difficult cyclic peptide targets. The on-resin cyclization strategy is particularly effective and is the recommended approach for leveraging the full potential of this building block.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. bachem.com [bachem.com]

- 8. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

Application Notes and Protocols for the Utilization of Fmoc-(Fmoc-Hmb)-Gly-OH in Automated Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences" represents a significant challenge. These sequences, often rich in hydrophobic or β-branched amino acids, have a propensity to aggregate through interchain hydrogen bonding, leading to incomplete reactions, low yields, and purification difficulties. Fmoc-(Fmoc-Hmb)-Gly-OH is a specialized dipeptide building block designed to mitigate these issues. The 2-hydroxy-4-methoxybenzyl (Hmb) group attached to the glycine backbone sterically disrupts the hydrogen bond formation that leads to β-sheet aggregation, thereby improving the solvation of the growing peptide chain and enhancing synthetic outcomes.[1][2]

These application notes provide a comprehensive guide for the effective use of this compound in automated peptide synthesizers, detailing its properties, recommended protocols, and expected outcomes.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.

| Property | Value | Reference |

| Molecular Formula | C40H33NO8 | |

| Molecular Weight | 655.69 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | |

| Storage Conditions | Store at 2-8°C, protected from moisture and light. | |

| Purity (Typical) | ≥98% (HPLC) | [3] |

Experimental Protocols

The following protocols are intended for use with automated peptide synthesizers and are based on standard Fmoc/tBu chemistry. Instrument-specific parameters may need to be adjusted.

Protocol 1: Standard Coupling of this compound

This protocol outlines the incorporation of the this compound dipeptide into the peptide sequence.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel of the synthesizer.

-

Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. This typically involves two treatments: a short treatment of 1-3 minutes followed by a longer treatment of 10-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle consists of 5-7 washes.

-

Coupling of this compound:

-

Prepare the coupling solution by dissolving this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Introduce the activated this compound solution to the reaction vessel containing the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.

-

-